molecular formula C13H19FN2O4S B2431886 1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene CAS No. 2411237-27-7

1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene

Cat. No.: B2431886
CAS No.: 2411237-27-7
M. Wt: 318.36
InChI Key: CGQKNDLVQBHKKZ-UHFFFAOYSA-N
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Description

1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a diethylamino group, a carbamoyl group, and a fluorosulfonyloxybenzene moiety.

Preparation Methods

The synthesis of 1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic routes often include:

    Step 1: Preparation of the diethylaminoethylcarbamoyl intermediate.

    Step 2: Introduction of the fluorosulfonyloxy group to the benzene ring.

The reaction conditions for these steps usually involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorosulfonyloxy group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene involves its interaction with specific molecular targets. The diethylamino group can interact with biological molecules, while the fluorosulfonyloxy group can participate in various chemical reactions. These interactions can affect molecular pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

When compared to similar compounds, 1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene stands out due to its unique combination of functional groups. Similar compounds include:

  • 1-[2-(Dimethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene
  • 1-[2-(Diethylamino)ethylcarbamoyl]-4-chlorosulfonyloxybenzene

These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their chemical reactivity and applications.

Properties

IUPAC Name

1-[2-(diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O4S/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(8-6-11)20-21(14,18)19/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQKNDLVQBHKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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